molecular formula C21H24N4OS B2610944 N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline CAS No. 897467-55-9

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline

Cat. No.: B2610944
CAS No.: 897467-55-9
M. Wt: 380.51
InChI Key: YAIUFOODZMDIPU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a dimethylaniline group

Scientific Research Applications

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and its physical and chemical properties. It would be important to handle it with care and to take appropriate precautions if it is known to be toxic or hazardous .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, investigations into its mechanism of action, and the development of methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reactions: The benzothiazole and piperazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Coupling with Dimethylaniline: The final step involves the coupling of the piperazine-benzothiazole intermediate with N,N-dimethylaniline using a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, solvent, and reaction time would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the aniline and piperazine moieties.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: A simpler analogue that lacks the benzothiazole and piperazine moieties.

    4-(6-methyl-1,3-benzothiazol-2-yl)piperazine: Lacks the dimethylaniline group but retains the benzothiazole-piperazine structure.

Uniqueness

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline is unique due to the combination of the benzothiazole, piperazine, and dimethylaniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15-4-9-18-19(14-15)27-21(22-18)25-12-10-24(11-13-25)20(26)16-5-7-17(8-6-16)23(2)3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIUFOODZMDIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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